4,9-Dibromo-6,7-bis(3-(octyloxy)phenyl)-[1,2,5]thiadiazolo[3,4-g]quinoxaline
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Overview
Description
4,9-Dibromo-6,7-bis(3-(octyloxy)phenyl)-[1,2,5]thiadiazolo[3,4-g]quinoxaline is a complex organic compound with the molecular formula C36H42Br2N4O2S. This compound is known for its unique structural properties, which make it a valuable material in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,9-Dibromo-6,7-bis(3-(octyloxy)phenyl)-[1,2,5]thiadiazolo[3,4-g]quinoxaline typically involves a multi-step process. One common method is the Stille cross-coupling reaction, which is used to form the thiadiazoloquinoxaline core . The reaction conditions often include the use of palladium catalysts and specific solvents to facilitate the coupling process .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4,9-Dibromo-6,7-bis(3-(octyloxy)phenyl)-[1,2,5]thiadiazolo[3,4-g]quinoxaline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can participate in redox reactions under specific conditions.
Common Reagents and Conditions
Substitution: Reagents such as organometallic compounds and catalysts like palladium are commonly used.
Oxidation/Reduction: Oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, enhancing the compound’s properties for specific applications .
Scientific Research Applications
4,9-Dibromo-6,7-bis(3-(octyloxy)phenyl)-[1,2,5]thiadiazolo[3,4-g]quinoxaline has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing novel organic materials.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of advanced materials for electronics and optoelectronics.
Mechanism of Action
The mechanism of action of 4,9-Dibromo-6,7-bis(3-(octyloxy)phenyl)-[1,2,5]thiadiazolo[3,4-g]quinoxaline involves its interaction with specific molecular targets. The compound’s unique structure allows it to engage in various pathways, influencing chemical and biological processes . Detailed studies are required to elucidate the exact mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 4,9-Dibromo-6,7-bis(4-(octyloxy)phenyl)-[1,2,5]thiadiazolo[3,4-g]quinoxaline
- 2,3-Bis(4-octyloxyphenyl)-thiadiazol-quinoxaline
Uniqueness
4,9-Dibromo-6,7-bis(3-(octyloxy)phenyl)-[1,2,5]thiadiazolo[3,4-g]quinoxaline stands out due to its specific substitution pattern and the presence of octyloxy groups, which enhance its solubility and electronic properties . These features make it particularly suitable for applications in advanced material science and electronics .
Properties
Molecular Formula |
C36H42Br2N4O2S |
---|---|
Molecular Weight |
754.6 g/mol |
IUPAC Name |
4,9-dibromo-6,7-bis(3-octoxyphenyl)-[1,2,5]thiadiazolo[3,4-g]quinoxaline |
InChI |
InChI=1S/C36H42Br2N4O2S/c1-3-5-7-9-11-13-21-43-27-19-15-17-25(23-27)31-32(26-18-16-20-28(24-26)44-22-14-12-10-8-6-4-2)40-34-30(38)36-35(41-45-42-36)29(37)33(34)39-31/h15-20,23-24H,3-14,21-22H2,1-2H3 |
InChI Key |
BOMZKMCWGNMTJO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC1=CC=CC(=C1)C2=NC3=C(C4=NSN=C4C(=C3N=C2C5=CC(=CC=C5)OCCCCCCCC)Br)Br |
Origin of Product |
United States |
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